molecular formula Ce2(SO4)3<br>Ce2O12S3 B080347 Cerium sulfate CAS No. 13454-94-9

Cerium sulfate

Cat. No. B080347
CAS RN: 13454-94-9
M. Wt: 568.4 g/mol
InChI Key: OZECDDHOAMNMQI-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05573673

Procedure details

An aqueous phosphoric acid solution prepared by diluting 200 ml of phosphoric acid solution in a concentration of 14 moles/liter by adding water to make up a volume of 500 ml was introduced into a three-necked flask of 1 liter capacity and heated and kept at 90° C. An aqueous solution of cerium (IV) sulfate, which was prepared separately by dissolving 22.9 g of a reagent-grade cerium (IV) sulfate monohydrate having a purity of 95% in 500 ml of water with admixture of 16 ml of a 18 moles/liter aqueous solution of sulfuric acid, was added dropwise into the aqueous phosphoric acid solution under agitation at a rate of 4 ml per minute so that precipitates were formed in the mixture. After completion of the dropwise addition of the cerium sulfate solution, the mixture in the flask was agitated for further 8 hours by keeping the temperature at 90° C. followed by filtration to collect the precipitates which were thoroughly washed with water and dried at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
reagent-grade
Quantity
22.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.O.[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Ce+4:12].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].S([O-])([O-])(=O)=O.[Ce+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Ce+3]>O.S(=O)(=O)(O)O>[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Ce+4:12].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14] |f:1.2.3.4,5.6.7.8.9,12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
reagent-grade
Quantity
22.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)([O-])[O-].[Ce+4].S(=O)(=O)([O-])[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ce+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Ce+3]

Conditions

Stirring
Type
CUSTOM
Details
the mixture in the flask was agitated for further 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into a three-necked flask of 1 liter capacity
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
kept at 90° C
CUSTOM
Type
CUSTOM
Details
that precipitates
CUSTOM
Type
CUSTOM
Details
were formed in the mixture
CUSTOM
Type
CUSTOM
Details
at 90° C.
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
to collect the
CUSTOM
Type
CUSTOM
Details
precipitates which
WASH
Type
WASH
Details
were thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ce+4].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.